molecular formula C15H20ClNO4 B253959 Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate

Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate

Cat. No. B253959
M. Wt: 313.77 g/mol
InChI Key: GUWQLPQXXFMJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate, also known as Diclazuril, is a chemical compound that belongs to the benzene and benzoate class. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. Diclazuril has been extensively studied for its potential applications in the field of veterinary medicine.

Mechanism of Action

Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate works by inhibiting the development of the parasite by disrupting the formation of the oocyst wall. The oocyst wall is essential for the survival of the parasite, and without it, the parasite is unable to complete its life cycle.
Biochemical and Physiological Effects:
Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate has been found to have minimal toxicity in animals. It is rapidly absorbed and metabolized in the liver, and the metabolites are excreted in the urine. Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate has been found to have a long half-life in the body, which allows for a prolonged therapeutic effect.

Advantages and Limitations for Lab Experiments

Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate has several advantages for use in lab experiments. It is highly effective against coccidiosis, and its long half-life allows for a prolonged therapeutic effect. However, Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate is sparingly soluble in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate. One potential area of research is the development of new formulations that improve solubility and bioavailability. Another area of research is the investigation of Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate's potential applications in the treatment of other parasitic diseases. Additionally, research could be conducted to investigate the potential use of Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate in combination with other drugs to enhance its therapeutic effect.

Synthesis Methods

Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate can be synthesized by reacting 2,6-dichloro-4-methoxyphenol with 2,2-dimethylpropionyl chloride to form 2,6-dichloro-4-(2,2-dimethylpropanoyl)phenol. This intermediate is then reacted with ethyl chloroformate and ammonia to form Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate.

Scientific Research Applications

Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate has been extensively studied for its potential applications in the field of veterinary medicine. It has been found to be effective against coccidiosis, a parasitic disease that affects the intestinal tract of animals. Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate works by inhibiting the development of the parasite, which prevents it from causing damage to the host.

properties

Product Name

Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

ethyl 5-chloro-4-(2,2-dimethylpropanoylamino)-2-methoxybenzoate

InChI

InChI=1S/C15H20ClNO4/c1-6-21-13(18)9-7-10(16)11(8-12(9)20-5)17-14(19)15(2,3)4/h7-8H,6H2,1-5H3,(H,17,19)

InChI Key

GUWQLPQXXFMJQP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1OC)NC(=O)C(C)(C)C)Cl

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)NC(=O)C(C)(C)C)Cl

Origin of Product

United States

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